5-Methyl-3-aminomethyl-1-phenylpyrazole
Description
Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Materials Science
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and materials science. numberanalytics.com Its unique structure serves as a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a frequent component in drug design and development. researchgate.netresearchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties. nih.govglobalresearchonline.netresearchgate.net Several clinically approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492), feature a pyrazole core, highlighting its therapeutic importance. researchgate.netresearchgate.net
In materials science, the pyrazole nucleus is valued for its applications in creating novel materials. numberanalytics.com Derivatives are used in the development of luminescent compounds, conducting polymers, dyes, and agrochemicals like pesticides and herbicides. numberanalytics.comglobalresearchonline.net The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, facilitating the synthesis of diverse molecular architectures with tailored properties for both biological and material applications. researchgate.net
Overview of Substituted Pyrazoles in Academic Research
Substituted pyrazoles are a major focus of academic and industrial research due to their synthetic accessibility and the diverse biological activities their derivatives possess. researchgate.netingentaconnect.com Researchers continuously explore new synthetic methodologies to create novel pyrazole compounds, ranging from traditional condensation reactions to modern techniques like microwave-assisted synthesis and multi-component reactions. researchgate.netresearchgate.netnih.gov Current research often focuses on structure-activity relationship (SAR) studies, which aim to understand how specific substitutions on the pyrazole ring influence its biological effects. researchgate.net These studies have led to the development of potent and selective inhibitors for various therapeutic targets, including kinases, which are crucial in cancer therapy. researchgate.net The versatility of pyrazole chemistry allows for the creation of extensive compound libraries for screening against a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.gov
Historical Context of Pyrazole Synthesis and Biological Activity
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. nih.govwikipedia.org One of the classical and foundational methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, also developed in 1883, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comnih.gov Another early method was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org
The exploration of the biological activities of pyrazoles began to gain significant momentum in the mid-20th century. researchgate.net One of the first synthetic organic compounds to be used as a major drug was antipyrine (B355649) (phenazone), a pyrazolone (B3327878) derivative, recognized for its analgesic and antipyretic properties. nih.gov This discovery spurred further research, leading to a host of other pyrazole-based drugs with anti-inflammatory, analgesic, and other therapeutic effects. nih.gov The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. researchgate.netnih.govwikipedia.org Over the decades, the continuous investigation into pyrazole derivatives has solidified their role as a crucial class of compounds in modern medicinal chemistry. globalresearchonline.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(5-methyl-1-phenylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-9-7-10(8-12)13-14(9)11-5-3-2-4-6-11/h2-7H,8,12H2,1H3 |
InChI Key |
YGMOEWBSAHZLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 3 Aminomethyl 1 Phenylpyrazole
Precursor Synthesis and Starting Materials for Pyrazole (B372694) Annulation
The formation of the 1,5-disubstituted pyrazole ring is a cornerstone of the synthesis. The most prevalent methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, which can be a dicarbonyl species or a functionalized nitrile.
Phenylhydrazine (B124118) is the key building block for introducing the N1-phenyl and one of the ring nitrogen atoms. Its reaction with a suitable three-carbon component is the primary method for forming the pyrazole heterocycle. Phenylhydrazine itself is commercially available and serves as the most direct precursor. Substituted phenylhydrazines can also be used to create analogues, but for the target compound, unsubstituted phenylhydrazine is required. The reaction proceeds via condensation, initially forming a phenylhydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The three-carbon component required to react with phenylhydrazine can be sourced from various carbonyl or nitrile compounds. The choice of this precursor determines the substitution pattern on the pyrazole ring.
A classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound. ineosopen.org For the synthesis of a 5-methyl-1-phenylpyrazole core, the logical precursor is a β-keto-ester such as ethyl acetoacetate (B1235776). The reaction between phenylhydrazine and ethyl acetoacetate typically leads to the formation of 3-methyl-1-phenyl-5-pyrazolone. youtube.comrsc.org While this provides the correct substitution at N1 and C5, it generates a pyrazolone (B3327878), which requires further modification to achieve the desired C3 substitution, as the C4 position is the most reactive site for electrophilic substitution in pyrazolones.
A more direct route to the pyrazole core involves the use of precursors that already contain a latent functional group at the C3 position. β-Ketonitriles are highly effective for this purpose. The reaction of a β-ketonitrile with a hydrazine involves the initial attack of the hydrazine at the carbonyl carbon to form a hydrazone, followed by cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. arkat-usa.org For the target molecule, a precursor like acetoacetonitrile (3-oxobutanenitrile) would react with phenylhydrazine to yield 5-methyl-1-phenyl-3-aminopyrazole. This provides a pyrazole ring with an amino group at the C3 position, which is a different functional group than the target aminomethyl group.
Alternatively, α,β-unsaturated nitriles can serve as precursors. For instance, the reaction of 3-aminocrotononitrile (B73559) with phenylhydrazine can be used to synthesize 5-amino-3-methyl-1-phenylpyrazole. beilstein-journals.org This again places an amino group directly on the ring at position 5, not the required aminomethyl at C3. Therefore, while these methods are excellent for building the pyrazole core, the choice of precursor is critical for facilitating the subsequent introduction of the C3-aminomethyl group. A precursor that leads to a cyano or formyl group at the C3 position is often the most strategic choice for stepwise synthesis.
| Hydrazine Precursor | Carbonyl/Nitrile Precursor | Resulting Pyrazole Core | Reference |
|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | youtube.com |
| Phenylhydrazine | Acetoacetonitrile | 5-Methyl-1-phenyl-3-aminopyrazole | arkat-usa.org |
| Phenylhydrazine | 3-Aminocrotononitrile | 5-Amino-3-methyl-1-phenylpyrazole | beilstein-journals.org |
Strategic Introduction of the Aminomethyl Moiety
Once the 5-methyl-1-phenylpyrazole core is established, the aminomethyl group (-CH₂NH₂) must be installed at the C3 position. This is typically achieved through the transformation of a pre-existing functional group on the pyrazole ring, as direct aminomethylation at the C3 position is challenging.
The Mannich reaction is a classic method for aminomethylation, involving the reaction of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. However, for the 5-methyl-1-phenylpyrazole scaffold, direct C-aminomethylation at the C3 position is not a commonly reported or straightforward transformation. The pyrazole ring itself is not sufficiently activated for electrophilic substitution at C3, especially compared to the C4 position which is generally more susceptible to such reactions. Mannich reactions on pyrazole derivatives are most frequently observed with pyrazolones, where the active methylene (B1212753) group at the C4 position readily participates in the reaction. A direct Mannich-type reaction on 5-methyl-1-phenylpyrazole to yield the C3-aminomethyl product would be a non-standard transformation and is not a preferred synthetic route.
A more reliable and versatile approach involves a multi-step sequence starting from a pyrazole intermediate bearing a suitable functional group at the C3 position. This functional group can then be converted into the aminomethyl group.
Synthesis via Nitrile Reduction: This strategy involves the synthesis of 5-methyl-1-phenylpyrazole-3-carbonitrile as a key intermediate. This nitrile can be prepared during the initial ring formation by reacting phenylhydrazine with a dicarbonyl equivalent that has a cyano group, such as 2-cyano-1,3-dicarbonyl compounds. Once the pyrazole-3-carbonitrile is obtained, the cyano group can be reduced to a primary aminomethyl group. Standard reducing agents are effective for this transformation.
Common conditions for nitrile reduction include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. ochemacademy.comreddit.com The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel (Raney-Ni) or Palladium on carbon (Pd/C). researchgate.netquora.com This method is often considered "greener" and can be highly effective, although catalyst poisoning can sometimes be an issue.
Synthesis via Halogen Displacement: An alternative stepwise approach begins with the introduction of a halomethyl group at the C3 position, which can then be displaced by an amine. This involves two main steps:
Halogenation of the 3-Methyl Group: The methyl group at C3 of 5-methyl-1-phenylpyrazole can be halogenated using a free-radical halogenating agent. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide), is the classic method for the allylic and benzylic bromination of hydrocarbons and can be applied to methyl groups on heteroaromatic rings. organic-chemistry.orgwikipedia.orgthermofisher.com This reaction would produce 3-bromomethyl-5-methyl-1-phenylpyrazole.
Nucleophilic Substitution: The resulting 3-bromomethyl derivative is an excellent substrate for nucleophilic substitution. Reaction with ammonia (B1221849), or a protected form of ammonia like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection, would yield the desired 5-methyl-3-aminomethyl-1-phenylpyrazole.
Synthesis via Aldehyde Reduction: A third stepwise route proceeds through a pyrazole-3-carbaldehyde intermediate.
Formylation of the Pyrazole Ring: A formyl group can be introduced at the C3 position. While direct formylation at C3 can be difficult, a common strategy is to perform a Vilsmeier-Haack reaction on a suitable precursor. researchgate.netresearchgate.netijpcbs.com For instance, a hydrazone precursor can be formylated to generate a pyrazole-4-carbaldehyde. researchgate.net Synthesizing the specific 3-formyl isomer often requires building the ring from a precursor already containing the aldehyde or a masked aldehyde function.
Reductive Amination: Once 5-methyl-1-phenylpyrazole-3-carbaldehyde (B3259843) is obtained, it can be converted to the aminomethyl group via reductive amination. ineosopen.org This one-pot reaction involves treating the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). ineosopen.org
| Method | Key Intermediate | Key Reaction(s) | Advantages | Challenges |
|---|---|---|---|---|
| Nitrile Reduction | 5-Methyl-1-phenylpyrazole-3-carbonitrile | Reduction (e.g., LiAlH₄, H₂/Raney-Ni) | High yields, reliable reduction methods. | Synthesis of the nitrile intermediate may be complex. |
| Halogen Displacement | 3-Bromomethyl-5-methyl-1-phenylpyrazole | Radical Bromination (NBS), Nucleophilic Substitution | Utilizes a common methyl group as a handle. | Radical reactions can have selectivity issues; handling of lachrymatory bromomethyl intermediate. |
| Reductive Amination | 5-Methyl-1-phenylpyrazole-3-carbaldehyde | Formylation, Reductive Amination | Mild conditions for the amination step. | Synthesis of the 3-formyl pyrazole can be challenging. |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net Various MCRs have been developed for the synthesis of highly substituted pyrazoles. For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield aminopyrazole derivatives. nih.gov Another approach involves the reaction of 1,3-dicarbonyl compounds, aldehydes, and hydrazines.
However, the direct synthesis of this compound via a one-pot MCR is not well-established. Most MCRs for pyrazoles lead to substitution patterns such as amino, cyano, or carboxylate groups directly attached to the pyrazole ring. While it is conceivable to design an MCR that incorporates a protected aminomethyl synthon, this would represent a highly specialized and novel approach. In general, MCRs are more suited to creating a library of diverse pyrazoles, from which a suitable intermediate could be selected for further stepwise functionalization to the desired aminomethyl target.
Regioselective Synthesis of this compound
The synthesis of this compound requires precise control over the placement of substituents on the pyrazole core. The most common and effective strategies involve the construction of the pyrazole ring with a precursor functional group at the 3-position, which is subsequently converted to the aminomethyl group.
Control of Substitution Patterns on the Pyrazole Ring
The regioselective synthesis of 1,3,5-trisubstituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. chim.itorganic-chemistry.org To obtain the specific substitution pattern of this compound, the key is the selection of appropriate precursors that dictate the final arrangement of the phenyl, methyl, and aminomethyl moieties.
A plausible and widely adopted synthetic route involves the reaction of phenylhydrazine with a β-ketonitrile or a β-ketoester. chim.it Specifically, the condensation of phenylhydrazine with a derivative of acetoacetonitrile or ethyl acetoacetate bearing a suitable precursor to the aminomethyl group at the methylene position would be a primary strategy.
The regioselectivity of this reaction is governed by the differential reactivity of the two carbonyl or equivalent electrophilic centers in the 1,3-dicarbonyl synthon. The more reactive ketone carbonyl typically reacts first with one of the nitrogen atoms of phenylhydrazine. The subsequent cyclization and dehydration then lead to the formation of two possible regioisomers. However, by carefully selecting the reaction conditions (such as pH and solvent), the synthesis can be directed to favor the desired 1-phenyl-3-carboxy/cyano-5-methylpyrazole isomer. chim.it
A common approach is to synthesize a stable intermediate, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate. This intermediate definitively establishes the required 1,5-disubstitution pattern. The ester or a corresponding nitrile group at the C3 position then serves as a precursor for the aminomethyl group. This functional group can be converted to the primary amine via reduction, for instance, using lithium aluminum hydride (LiAlH₄) or other suitable reducing agents. This two-step process—ring formation followed by functional group modification—ensures unambiguous regiochemical control. researchgate.net
Table 1: Key Synthetic Strategies for Pyrazole Ring Formation
| Reaction Type | Reactants | Key Feature |
|---|---|---|
| Knorr Pyrazole Synthesis | Phenylhydrazine + 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) | Condensation reaction that allows for the formation of the substituted pyrazole ring. Regioselectivity can be controlled by reaction conditions. |
| 1,3-Dipolar Cycloaddition | Nitrilimines (from hydrazonyl chlorides) + Alkenes/Alkynes | A versatile method for creating highly substituted pyrazoles. mdpi.com |
Stereochemical Considerations in Aminomethylation
The final step in the synthesis of this compound involves the introduction of the aminomethyl group, typically through the reduction of a nitrile (-CN) or an amide (-CONH₂) function at the C3 position of the pyrazole ring. In this specific case, the target molecule, this compound, is achiral. The carbon atom of the aminomethyl group (-CH₂NH₂) is not a stereocenter. Therefore, the aminomethylation step does not generate any new chiral centers, and stereochemical considerations are not applicable to this particular synthesis.
Derivatization and Chemical Transformations of this compound
The chemical reactivity of this compound is dominated by the primary aminomethyl group. This functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Reactions Involving the Primary Aminomethyl Group
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it both basic and nucleophilic, enabling reactions with a variety of electrophiles.
The primary amine readily undergoes reactions with acylating and sulfonylating agents. These transformations are fundamental for creating amide and sulfonamide derivatives, respectively.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acylated amides. This is a standard nucleophilic acyl substitution reaction. youtube.com
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords stable sulfonamides.
Alkylation: While the amine can act as a nucleophile in Sₙ2 reactions with alkyl halides, this method can be difficult to control. youtube.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com
Table 2: Common Derivatization Reactions of the Aminomethyl Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide (-CH₂-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-CH₂-NH-SO₂-R) |
The primary aminomethyl group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction typically occurs under mild heating with acid or base catalysis and involves the removal of a water molecule. orientjchem.org
The formation of a Schiff base from this compound and a selected aldehyde or ketone introduces a new carbon-nitrogen double bond (C=N). This reaction is highly valuable for linking the pyrazole moiety to other chemical scaffolds. nih.govekb.egnih.gov The resulting imine can be further reduced, for example, with sodium borohydride (B1222165) (NaBH₄), to yield a stable secondary amine, a process known as reductive amination.
Cyclization Reactions to Fused Heterocycles
The polyfunctional nature of 5-Amino-3-methyl-1-phenylpyrazole, possessing nucleophilic centers at the exocyclic amino group and the C4 position of the pyrazole ring, makes it an ideal precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles to construct new rings onto the pyrazole core.
Pyrazolopyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a common transformation. researchgate.netbeilstein-archives.orgresearchgate.net This is often achieved through multicomponent reactions or by reacting the aminopyrazole with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction of 5-Amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones in an ionic liquid medium proceeds via a sequence of Michael addition, cyclization, and dehydration to afford 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in high yields. mdpi.com Another route involves the Vilsmeier-Haack reagent (POCl₃/DMF) on 5-acetylamino-3-methyl-1-phenylpyrazole, which leads to the formation of a chlorinated pyrazolopyridine carbaldehyde, a key intermediate for further functionalization. researchgate.net
Pyrazolo[3,4-d]pyrimidines: This class of compounds, known as purine (B94841) bioisosteres, is of significant interest in medicinal chemistry. nih.gov A novel one-flask synthetic method has been developed where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃). researchgate.netrsc.org This initial step forms a Vilsmeier intermediate which, upon the addition of hexamethyldisilazane (B44280) (HMDS), undergoes intermolecular heterocyclization to yield the corresponding pyrazolo[3,4-d]pyrimidines in good yields (79-91%). researchgate.netrsc.org
Triazoles: While the direct cyclization of 5-Amino-3-methyl-1-phenylpyrazole into a fused triazole system is less common, the synthesis of related N-phenyl aminotriazoles highlights relevant chemistry. For example, 5-amino-3-methyl-1-phenyl-1,2,4-triazole can be synthesized by the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294) in refluxing methanol. sigmaaldrich.com This demonstrates the construction of a triazole ring system bearing similar substituents.
Table 1: Selected Cyclization Reactions
Fused Heterocycle Reactants Key Reagents/Conditions Product Type Reference Pyrazolo[3,4-b]pyridine 5-Amino-3-methyl-1-phenylpyrazole, α,β-Unsaturated Ketones [bmim]Br (ionic liquid), 90 °C 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines researchgate.net Pyrazolo[3,4-b]pyridine 5-Acetylamino-3-methyl-1-phenylpyrazole Vilsmeier-Haack Reagent (POCl₃/DMF) 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde beilstein-archives.org Pyrazolo[3,4-d]pyrimidine 5-Amino-3-methyl-1-phenylpyrazole, DMF 1) PBr₃, 60 °C; 2) Hexamethyldisilazane (HMDS), reflux 1-Phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine [6, 7]
Modifications of the Pyrazole Ring System
Beyond cyclization, the pyrazole ring and its amino substituent can undergo various functionalizations. These modifications are crucial for creating a diverse library of substituted pyrazoles.
The exocyclic 5-amino group is a primary site for reactions such as acylation and sulfonylation. It reacts with reagents like benzenesulfonyl chloride and chloroacetyl chloride to yield the corresponding sulfonamide and chloroacetamide derivatives, respectively. researchgate.net
The C4 position of the pyrazole ring is activated by the electron-donating amino group at C5, making it susceptible to electrophilic substitution.
Diazotization: Reaction with arenediazonium salts leads to the formation of azo compounds, coupling at the C4 position. researchgate.net
Vilsmeier-Haack Reaction: As a prelude to cyclization, the Vilsmeier-Haack reagent can introduce a formyl group or its equivalent at the C4 position. researchgate.netrsc.org
Condensation: The activated C4 position can react with aldehydes, such as 2-formylbenzoic acid, to form C-C bonds. This particular reaction yields (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.gov
Table 2: Selected Pyrazole Ring Modifications
Reaction Type Position Reagent Product Class Reference Sulfonylation 5-NH₂ Benzenesulfonyl chloride N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide beilstein-archives.org Acylation 5-NH₂ Chloroacetyl chloride 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide beilstein-archives.org Azo Coupling C4 Arenediazonium salt 4-(Aryl-diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine beilstein-archives.org Condensation C4 2-Formylbenzoic acid Substituted Benzofuranone sigmaaldrich.com
Functionalization of the Phenyl Substituent
Direct functionalization of the N-phenyl substituent in 5-Amino-3-methyl-1-phenylpyrazole is not a commonly reported synthetic strategy. The pyrazole ring, particularly with the activating 5-amino group, is significantly more reactive towards electrophiles than the N-phenyl ring. Electrophilic substitution, such as halogenation or nitration, preferentially occurs at the electron-rich C4 position of the pyrazole core.
While studies on related compounds like 3-methyl-1,5-diphenylpyrazole show that nitration can occur on the phenyl rings under forcing conditions (e.g., nitrating mixture at elevated temperatures), the presence of the strongly activating amino group in the target molecule directs reactivity away from the N-phenyl ring. rsc.org Any attempt at electrophilic aromatic substitution on the phenyl ring would likely require prior blocking of the reactive C4 position and protection of the 5-amino group to achieve selectivity, a multi-step and often inefficient process. Therefore, synthetic strategies typically focus on utilizing pre-functionalized phenylhydrazine during the initial pyrazole synthesis to introduce substituents on the phenyl ring.
Transition Metal Complexation and Ligand Chemistry
The nitrogen atoms of the pyrazole ring and the exocyclic amino group provide excellent coordination sites for transition metals, allowing 5-Amino-3-methyl-1-phenylpyrazole and its derivatives to act as versatile ligands.
A common strategy involves the initial conversion of the 5-amino group into a Schiff base. For example, condensation of 5-Amino-3-methyl-1-phenylpyrazole with an aldehyde, such as 5-nitrosalicyldehyde, yields a multidentate Schiff base ligand. nih.govchemicalbook.com This ligand can then be used to form stable complexes with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). nih.govchemicalbook.com
Characterization of these complexes using various spectroscopic and analytical techniques has elucidated their structures. chemicalbook.com For instance, complexes with a Schiff base derived from 5-nitrosalicyldehyde have been prepared with both 1:1 and 1:2 metal-to-ligand ratios. chemicalbook.com Spectral data suggests an octahedral geometry for Co(II), Ni(II), and Zn(II) complexes, while a square planar geometry is proposed for Cu(II) complexes. nih.govchemicalbook.com The ligand coordinates to the metal ion through the imine nitrogen and the phenolic oxygen atom. nih.gov
Table 3: Transition Metal Complexes with a 5-Amino-3-methyl-1-phenylpyrazole-derived Schiff Base Ligand
Metal Ion Ligand Metal:Ligand Ratio Proposed Geometry Reference Cu(II) 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole 1:1 and 1:2 Square Planar [5, 9] Ni(II) 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole 1:1 and 1:2 Octahedral [5, 9] Co(II) 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole 1:1 and 1:2 Octahedral [5, 9] Zn(II) 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole 1:1 and 1:2 Octahedral [5, 9]
Advanced Structural Characterization of 5 Methyl 3 Aminomethyl 1 Phenylpyrazole and Its Derivatives
Elucidation of Molecular Conformation and Tautomeric Preferences
The conformational flexibility and the existence of tautomeric forms are defining features of many pyrazole (B372694) derivatives. These aspects are influenced by substitution patterns, solvent, and physical state.
Spectroscopic methods are fundamental tools for characterizing the structure of 5-methyl-3-aminomethyl-1-phenylpyrazole and its analogs in both solution and solid states. While specific data for the aminomethyl compound is limited, extensive analysis of the closely related 5-amino-3-methyl-1-phenylpyrazole provides significant insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the molecular framework.
¹H NMR spectra for the amino analog typically show signals for the methyl protons, the pyrazole ring proton, aromatic protons of the phenyl group, and the amino protons. chemicalbook.com
¹³C NMR spectra complement this by providing the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton. chemicalbook.com For many tautomeric pyrazoles, coalescence or broadening of signals for the C3 and C5 carbons can be observed, indicating the presence of both tautomers in solution unless low-temperature analysis is performed. nih.gov
Infrared (IR) Spectroscopy helps identify functional groups. The gas-phase IR spectrum for 5-amino-3-methyl-1-phenylpyrazole has been documented, providing characteristic vibrational frequencies. nist.gov Key absorptions include N-H stretching vibrations for the amino group, C-H stretching for the methyl and aromatic groups, and C=N and C=C stretching vibrations within the pyrazole and phenyl rings. nist.govguidechem.com In metal complexes of related Schiff bases, shifts in the azomethine (C=N) vibration to lower wavenumbers indicate coordination with the metal ion. nih.gov
UV-Visible (UV-Vis) Spectroscopy is employed to study electronic transitions. The absorption spectra of phenylpyrazole derivatives are sensitive to solvent polarity, a phenomenon known as solvatochromism. acs.orgpku.edu.cnbohrium.comosf.io This sensitivity can be used to probe the differences in the dipole moments between the ground and excited states of the molecule. pku.edu.cn
| Technique | Solvent/Medium | Observed Signals / Bands (Characteristic) | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | Signals for methyl, pyrazole, phenyl, and amino protons. | chemicalbook.com |
| ¹³C NMR | CDCl₃ | Signals corresponding to the carbon skeleton. | chemicalbook.com |
| IR | KBr disc / Nujol mull | Characteristic bands for N-H, C-H, C=N, and C=C functional groups. | guidechem.com |
| UV-Vis | Various Solvents | Solvatochromic shifts indicating changes in electronic transitions with solvent polarity. | researchgate.net |
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomeric preferences of pyrazole derivatives. researchgate.netmdpi.com These studies can predict the relative stabilities of different tautomeric forms (e.g., amino vs. imino, keto vs. enol) in the gas phase and in various solvents. researchgate.netnih.govnih.gov
For aminopyrazoles, the 3-amino tautomer is often predicted to be more stable than the 5-amino tautomer, though the energy difference can be small and highly dependent on the nature and position of other substituents. researchgate.net DFT calculations can evaluate thermodynamic parameters such as Gibbs free energy (ΔG) and enthalpy (ΔH) to predict tautomeric equilibrium constants. nih.gov The inclusion of solvent models, like the Polarizable Continuum Model (PCM), allows for the simulation of how different solvent environments can shift the tautomeric equilibrium. nih.govnih.gov These theoretical results are crucial for interpreting experimental data, especially in cases where tautomers are rapidly interconverting and cannot be distinguished by NMR at room temperature. nih.gov
Solid-State Structural Analysis
The arrangement of molecules in the solid state is determined by X-ray crystallography, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of this writing, the single-crystal X-ray structure for the parent compound, this compound, has not been reported in the literature. However, based on the crystal structures of numerous derivatives, it is anticipated that the solid-state structure would be significantly influenced by hydrogen bonding involving the aminomethyl group and the pyrazole nitrogen atoms, leading to the formation of supramolecular assemblies like dimers, chains, or sheets.
The crystal structures of several derivatives and metal complexes of the related 5-amino-3-methyl-1-phenylpyrazole have been determined, offering valuable insights into the structural behavior of this class of compounds.
For instance, the crystal structure of (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one reveals that the dihedral angle between the pyrazole and phenyl rings is 47.07°. researchgate.netnih.gov In another derivative, 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile, this dihedral angle is 54.7°. nih.gov These non-planar conformations are a common feature, arising from steric hindrance between the substituents.
The solid-state packing is dominated by intermolecular interactions. N—H···N and N—H···O hydrogen bonds are frequently observed, linking molecules into complex networks. researchgate.netnih.govnih.gov In metal complexes, the pyrazole derivative can act as a ligand, coordinating to metal centers through its nitrogen or other donor atoms. nih.govuninsubria.itnih.govmdpi.comresearchgate.net X-ray diffraction studies on these complexes reveal diverse coordination geometries, including octahedral and square pyramidal arrangements. nih.govmdpi.com
| Compound | Crystal System | Space Group | Key Dihedral Angle (Pyrazole-Phenyl) | Reference |
|---|---|---|---|---|
| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | Monoclinic | P2₁/c | 47.07° | researchgate.netnih.gov |
| 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile | Orthorhombic | Pbca | 54.7° | nih.gov |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | 60.83° | mdpi.com |
| 3-Methyl-4-{(3-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]aminomethyl}benzyl)aminomethylidene}-1-phenyl-1H-pyrazol-5-one | Monoclinic | C2/c | 6.82° and 88.32° | nih.gov |
Spectroscopic Properties in Solution and Solid State
The spectroscopic properties of phenylpyrazole derivatives can exhibit significant differences between the solution and solid states. nih.gov These differences primarily arise from changes in the molecular environment, conformation, and intermolecular interactions.
In solution, the molecules are relatively free, and their spectroscopic signatures are influenced by solute-solvent interactions. As noted, UV-Vis spectra often show solvatochromism, where the absorption maximum shifts with solvent polarity. acs.orgbohrium.com This is because polar solvents can stabilize the excited state differently than the ground state, altering the energy of the electronic transition.
In the solid state, molecules are locked into a crystal lattice, restricting their conformational freedom. The spectroscopic properties are then influenced by intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov These interactions can lead to shifts in IR vibrational frequencies compared to the gas or solution phase. For example, IR spectra of solid pyrazolone (B3327878) derivatives can indicate whether the molecule exists in the keto or enol tautomeric form, which can differ from the preferred form in solution. nih.gov Similarly, solid-state fluorescence properties can be dramatically different from those in solution, with phenomena like aggregation-induced emission or quenching being common due to the specific packing arrangement of the molecules. bohrium.com
Computational Chemistry and Molecular Modeling Studies of 5 Methyl 3 Aminomethyl 1 Phenylpyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. These methods are crucial for understanding the electronic landscape and predicting chemical reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT studies on pyrazole (B372694) derivatives are often conducted to determine the most stable geometric configuration and to understand the arrangement of atoms and electrons. For instance, geometry optimization of similar heterocyclic compounds, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, has been performed using the B3LYP hybrid functional combined with various basis sets to accurately model the molecular geometry. nih.gov Such calculations reveal that pyrazole-containing molecules can adopt planar conformations, stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov
Exhaustive quantum mechanical calculations on pharmaceutically important molecules containing pyrazole moieties have been investigated using methods like B3LYP/6-31G** and HF/6-31G**. nih.gov These studies help in determining optimized geometries and physicochemical parameters. nih.gov The structural parameters derived from these calculations are essential for subsequent analyses, including vibrational frequency calculations and examinations of electronic properties. nih.gov
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.govnih.gov
This analysis demonstrates that charge exchange can occur within the molecule. nih.gov For various pyrazole derivatives, the HOMO is often located on the pyrazole ring and its substituents, while the LUMO's location can vary depending on the specific chemical groups attached. researchgate.net Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), are also calculated from HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity. nih.gov
| Parameter | Description | Typical Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate an electron |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept an electron |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | Resistance to change in electron distribution | Larger values suggest higher stability |
| Global Electrophilicity (ω) | Propensity of a species to accept electrons | Higher values indicate a stronger electrophile |
Electrostatic Potential and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electron density, typically color-coded to indicate charge. nih.gov
In these maps, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and are likely sites for nucleophilic attack. nih.gov This analysis is instrumental in understanding intermolecular interactions, including how a ligand might bind to a protein's active site. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govmdpi.comnih.gov
Target Identification and Binding Mode Prediction
Molecular docking simulations are employed to identify potential biological targets for compounds like 5-Methyl-3-aminomethyl-1-phenylpyrazole and to predict their binding mode within the active site of these targets. nih.govnih.gov For example, docking studies with various pyrazole derivatives have been performed against targets such as the Androgen Receptor, Cyclin-Dependent Kinase 2 (CDK2), and Carbonic Anhydrase. nih.govnih.govnih.gov
The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more favorable interaction. researchgate.net The resulting models provide a plausible binding hypothesis that can be tested experimentally. nih.gov
Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, π-π Stacking)
Once a likely binding pose is identified, a detailed analysis of the interactions between the ligand and the protein is conducted. mdpi.com These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions observed in docking studies of pyrazole derivatives include:
Hydrogen Bonding: The presence of nitrogen atoms in the pyrazole ring and the aminomethyl group provides sites for hydrogen bond donor and acceptor interactions with amino acid residues in the protein's active site. mdpi.com
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methyl and phenyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Scoring Function Validation and Binding Affinity Prediction
In the realm of drug discovery and design, the accurate prediction of the binding affinity between a small molecule (ligand) and its protein target is paramount. Computational methods, particularly molecular docking, rely on scoring functions to estimate this affinity. The validation of these scoring functions is a critical step to ensure the reliability of the predicted binding poses and affinities.
For phenylpyrazole derivatives, researchers have utilized various computational approaches to predict their binding affinities against a range of biological targets. While specific studies focusing solely on this compound are limited, data from structurally related compounds provide valuable insights. For instance, in studies of phenylpyrazole derivatives as inhibitors of the m6A RNA-binding protein YTHDF2, binding affinities have been determined using techniques like fluorescence polarization, with some derivatives exhibiting IC50 values in the low micromolar range. escholarship.orgescholarship.org Molecular docking studies on other 5-methyl-1-phenylpyrazole analogs against various protein kinases have predicted binding energies ranging from -5.92 to -10.35 kJ/mol. nih.govresearchgate.net These studies often employ a cross-docking or re-docking strategy to validate the chosen scoring function, where a known ligand is extracted from its crystal structure and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
The predicted binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a quantitative measure of the ligand's potential efficacy. For a series of pyrazole-phenyl semicarbazone derivatives, potent α-glucosidase inhibitory activity was reported with IC50 values significantly lower than the standard drug, acarbose. nih.gov Similarly, certain phenylpyrazole derivatives have shown binding affinities for the anti-apoptotic protein MCL-1 in the submicromolar range (Ki = 0.6 μM). acs.org These findings underscore the potential of the phenylpyrazole scaffold in designing potent enzyme inhibitors.
| Compound Class | Target Protein | Predicted Binding Affinity | Reference |
|---|---|---|---|
| 5-Methyl-1-phenylpyrazole analogs | Protein Kinases (e.g., VEGFR-2, CDK2) | -5.92 to -10.35 kJ/mol | nih.govresearchgate.net |
| Phenylpyrazole derivatives | MCL-1 | Ki = 0.6 μM | acs.org |
| Phenylpyrazole derivatives | YTHDF2 | Low micromolar IC50 | escholarship.orgescholarship.org |
| Pyrazole-phenyl semicarbazones | α-glucosidase | Potent IC50 values | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the stability and conformational changes of the complex over time in a simulated biological environment.
Protein-Ligand Complex Stability and Dynamics
A key application of MD simulations is to assess the stability of a docked ligand within the protein's binding pocket. This is typically achieved by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable complex is characterized by a plateauing of the RMSD values, indicating that the system has reached equilibrium. For pyrazole derivatives, MD simulations have been employed to confirm the stability of their binding modes. For instance, a 100 ns MD simulation of a pyrazole derivative complexed with RET kinase showed that the ligand remained stably bound within the active site, with consistent hydrogen bond interactions observed throughout the simulation. researchgate.net
Another important metric derived from MD simulations is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis can reveal which parts of the protein are flexible and which are constrained upon ligand binding. Studies on various protein-ligand complexes involving pyrazole-like compounds have used RMSF to understand the dynamic changes in the protein structure. nih.gov
| Parameter | Typical Observation for Stable Complexes | Information Gained |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Plateauing of values over time | Overall stability of the protein-ligand complex |
| RMSF (Root-Mean-Square Fluctuation) | Low fluctuations in binding site residues | Flexibility of different protein regions |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds | Identification of crucial interactions for binding |
| Radius of Gyration (Rg) | Relatively stable values | Changes in protein compactness upon ligand binding |
Conformational Analysis in Biological Environments
MD simulations are also invaluable for studying the conformational landscape of a ligand in a biological environment, such as in aqueous solution or within a protein binding site. For flexible molecules like this compound, with its rotatable aminomethyl group, understanding its preferred conformations is crucial for comprehending its interaction with a target.
While specific MD studies on the conformational analysis of this compound are not yet widely published, research on similar aminopyrazole-containing peptides has demonstrated that the incorporation of such moieties can significantly influence the secondary structure of the peptide, inducing the formation of β-sheets and α-helices. acs.org These conformational changes are driven by the formation of inter- and intramolecular hydrogen bonds. MD simulations can track the dihedral angles of the rotatable bonds in the ligand, providing a detailed picture of its conformational flexibility and the probability of adopting specific spatial arrangements. This information is critical for structure-based drug design, as it helps in understanding how the ligand can adapt its shape to fit into a binding pocket and form favorable interactions.
Preclinical Biological Activity and Pharmacological Mechanisms of 5 Methyl 3 Aminomethyl 1 Phenylpyrazole
Enzyme Inhibition Studies
The primary pharmacological interest in derivatives of 5-methyl-3-aminomethyl-1-phenylpyrazole lies in their ability to inhibit various enzymes, which are crucial in numerous physiological and pathological processes.
While specific inhibitory data for this compound against Akt1 remains to be fully elucidated, the broader class of 3-aminopyrazole (B16455) derivatives has been identified as a source of kinase inhibitors. Notably, these compounds have been explored for their potential to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.
Research into 3-aminopyrazole derivatives has led to the identification of potent inhibitors of CDK2/cyclin A and CDK2/cyclin E complexes. Although direct inhibitory values for this compound are not specified in the reviewed literature, related compounds have demonstrated significant activity. For instance, a lead optimization study on 3-aminopyrazole inhibitors of CDK2/cyclin A resulted in compounds with nanomolar efficacy. This suggests that the this compound core could be a valuable pharmacophore for developing selective kinase inhibitors.
Table 1: Kinase Inhibition by Pyrazole (B372694) Derivatives
| Compound Class | Target Kinase | Activity |
|---|---|---|
| 3-Aminopyrazole Derivatives | CDK2/cyclin A | Nanomolar Inhibition |
| 3-Aminopyrazole Derivatives | CDK2/cyclin E | Inhibition |
Derivatives of the pyrazole scaffold have been evaluated for their inhibitory effects on various hydrolases, enzymes that catalyze the cleavage of chemical bonds by the addition of water.
Acetylcholinesterase (AChE): Certain substituted pyrazol-4-yl-diazene derivatives have demonstrated potent inhibition of acetylcholinesterase, with Ki values ranging from 44.66 ± 10.06 to 78.34 ± 17.83 nM. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. Studies have shown that some pyrazole derivatives can act as tyrosinase inhibitors. For example, one study identified 3-methyl-1,5-diphenyl-1H-pyrazole as having excellent tyrosinase inhibitory activity with an IC50 value of 15.9 ± 1.2 μM. researchgate.net Another investigation into carbothioamidopyrazole derivatives also revealed compounds with stronger inhibitory activity than the standard, kojic acid. researchgate.net
While specific data on pancreatic lipase (B570770) inhibition by this compound was not prominent in the reviewed literature, the general activity of pyrazole derivatives against other hydrolases suggests this as a potential area for future investigation.
Table 2: Hydrolase Inhibition by Pyrazole Derivatives
| Compound Class | Target Hydrolase | Ki (nM) | IC50 (µM) |
|---|---|---|---|
| Substituted pyrazol-4-yl-diazene derivatives | Acetylcholinesterase | 44.66 ± 10.06 to 78.34 ± 17.83 | - |
| 3-Methyl-1,5-diphenyl-1H-pyrazole | Tyrosinase | - | 15.9 ± 1.2 |
| Carbothioamidopyrazole derivatives | Tyrosinase | - | Stronger than kojic acid |
The pyrazole scaffold is a key component of several modern direct oral anticoagulants that target Factor Xa (FXa), a critical enzyme in the coagulation cascade. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.
Compounds such as Apixaban and Razaxaban are well-known FXa inhibitors built upon a pyrazole core. nih.govresearchgate.net For example, 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (Razaxaban) is a potent and selective inhibitor of Factor Xa. researchgate.net Another study reported a fused pyrazole analog with a 2'-methylsulfonylphenyl piperidine (B6355638) P4 group as a potent FXa inhibitor with a Ki of 0.35 nM. researchgate.net Furthermore, research into pyrazolyl piperidine analogs identified a compound with a 4-chlorophenyl substitution that exhibited an IC50 value of 13.4 nM for in vitro FXa inhibition. doaj.orgbohrium.com These findings underscore the potential of the this compound framework in the design of novel anticoagulants.
Table 3: Factor Xa Inhibition by Pyrazole Derivatives
| Compound Class/Analog | Ki (nM) | IC50 (nM) |
|---|---|---|
| Fused pyrazole analog | 0.35 | - |
| Pyrazolyl piperidine analog (with 4-chlorophenyl substitution) | - | 13.4 |
In silico studies have suggested that derivatives of 5-methyl-1-phenyl-1H-pyrazole can interact with human prostaglandin (B15479496) reductase (PTGR2). One such study involving 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a strong affinity towards the enzyme, with a docking score of -7.648 kcal/mol, which was better than the reference inhibitor's score of -5.247 kcal/mol. This suggests a plausible inhibitory action on PTGR2.
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in inflammation. The inhibition of iNOS is a target for anti-inflammatory therapies. Certain pyrazole derivatives have been investigated for their ability to inhibit iNOS.
One study reported that 3-Methyl-1H-pyrazole-1-carboxamidine (3-Methyl-PCA) and 4-Methyl-1H-pyrazole-1-carboxamidine (4-methyl-PCA) showed a preference for inhibiting iNOS with IC50 values of 5 µM and 2.4 µM, respectively. nih.gov Another investigation found that a 1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester derivative exhibited 50% inhibition of iNOS at a concentration of 1 mM. nih.gov These findings indicate that the pyrazole scaffold can be modified to achieve selective iNOS inhibition.
Table 4: iNOS Inhibition by Pyrazole Derivatives
| Compound | IC50 (µM) | % Inhibition (at 1mM) |
|---|---|---|
| 3-Methyl-PCA | 5 | - |
| 4-Methyl-PCA | 2.4 | - |
| 1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid ethyl ester derivative | - | 50 |
The inhibition of carbonic anhydrase (CA) isoenzymes has been a fruitful area of research for pyrazole derivatives. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
Numerous studies have demonstrated the potent inhibitory activity of pyrazole and pyrazoline derivatives against various human carbonic anhydrase (hCA) isoforms. For instance, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Ki values in the range of 316.7 ± 9.6 to 533.1 ± 187.8 nM against hCA I and 412.5 ± 115.4 to 624.6 ± 168.2 nM against hCA II. nih.govsemanticscholar.org Another study on pyrazoline-based aromatic sulfamates reported low nanomolar inhibitors against hCA II, hCA IX, and hCA XII, with Ki values ranging from 0.42 to 90.1 nM, 0.72 to 63.6 nM, and 0.88 to 85.2 nM, respectively. nih.gov Furthermore, a series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of hCA I and hCA II with Ki values in the low nanomolar range (1.06 ± 0.16 to 9.83 ± 0.74 nM for hCA I and 0.68 ± 0.12 to 7.16 ± 1.14 nM for hCA II). nih.gov
Table 5: Carbonic Anhydrase Inhibition by Pyrazole Derivatives
| Compound Class | Target Isoform | Ki (nM) |
|---|---|---|
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 |
| hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 | |
| Pyrazoline-based aromatic sulfamates | hCA II | 0.42 to 90.1 |
| hCA IX | 0.72 to 63.6 | |
| hCA XII | 0.88 to 85.2 | |
| Substituted pyrazol-4-yl-diazene derivatives | hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 |
| hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 |
Receptor Interaction and Modulation Studies
The interaction of this compound and its derivatives with various receptors has been a subject of scientific investigation, particularly focusing on their potential as modulators of the Cannabinoid CB1 receptor and the Glucagon receptor.
While direct studies on this compound are limited, research on structurally related pyrazole compounds provides insights into their receptor binding capabilities. For instance, the pyrazole derivative rimonabant (B1662492) is a well-known antagonist/inverse agonist of the CB1 receptor. nih.gov The core pyrazole scaffold is a key feature in a variety of compounds designed to interact with cannabinoid receptors. nih.gov Modifications of this scaffold, including the introduction of different substituents, have led to the development of compounds with high affinity and selectivity for either CB1 or CB2 receptors. nih.gov
In the context of the Glucagon receptor, pyrazole-containing compounds have also been identified as potent antagonists. One such derivative, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, has demonstrated high binding affinity and competitive antagonism at the human Glucagon receptor. nih.gov This highlights the potential of the pyrazole core in designing ligands for this class of receptors.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Impact of Aminomethyl Group Position and Substitution
The position and substitution of the aminomethyl group on the pyrazole ring are critical determinants of biological activity. While specific SAR studies on the 3-aminomethyl group of this compound are not extensively detailed in available literature, general principles from related aminopyrazole derivatives can be inferred. For instance, the amino group's position on the pyrazole ring—whether at position 3, 4, or 5—significantly influences the compound's pharmacological properties, including anticancer, anti-inflammatory, and anti-infective activities. mdpi.com The nature of the substituent on the amino group can also dramatically alter the biological effect. For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation of the pyrazole ring, which can be considered a form of substitution on a nitrogen-containing group, resulted in a complete loss of activity in a biofilm dispersal assay. mdpi.com This suggests that the presence and nature of substituents on the nitrogen atoms of the pyrazole scaffold are crucial for certain biological activities.
Influence of Phenyl Ring Substituents on Activity
Substituents on the N1-phenyl ring of pyrazole derivatives play a pivotal role in modulating their biological efficacy. The electronic properties and steric bulk of these substituents can significantly affect how the molecule interacts with its biological target. For example, in a study of 1-phenylpyrazole (B75819) derivatives as xanthine (B1682287) oxidase inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for potent enzyme inhibition. mdpi.com Similarly, research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as antioxidants and 15-Lipoxygenase inhibitors revealed that the presence of electron-donating groups like methoxy (B1213986) (OCH3) and methyl (CH3) on the phenyl ring was more beneficial for activity than an unsubstituted or mono-chloro-substituted ring. nih.gov This effect is attributed to the positive inductive (+I) and mesomeric effects of these groups. nih.gov Conversely, in other series of pyrazole derivatives, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance certain biological activities. This highlights that the optimal substitution pattern on the phenyl ring is highly dependent on the specific biological target and the desired pharmacological effect.
In Vitro Assays for Biological Efficacy
The biological efficacy of this compound and its analogs has been evaluated through various in vitro assays, primarily focusing on their antimicrobial and antiproliferative activities. These studies provide crucial preliminary data on the potential therapeutic applications of this class of compounds.
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of this compound have demonstrated notable antimicrobial properties. Studies have shown that various substituted pyrazole compounds exhibit significant activity against a range of bacterial and fungal pathogens.
Antibacterial Activity: In one study, novel pyrazole analogues were synthesized and screened for their antibacterial activity. One compound demonstrated high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). mdpi.com Another compound from the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL, comparing favorably to the standard. mdpi.com The introduction of a bromoacetyl moiety at the C4 position of a 5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole scaffold was also found to confer interesting antimicrobial properties. ijnrd.org Furthermore, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. In a study of novel pyrazole analogues, one compound showed high activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). mdpi.com Another compound in the same study was equipotent to Clotrimazole against Microsporum audouinii with an MIC of 0.5 μg/mL. mdpi.com Research on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae. nih.gov Additionally, certain 1-phenylpyrazole derivatives have shown inhibitory effects against the pathogenic yeast Candida albicans that were similar or superior to the reference drug. ijnrd.org
The following table summarizes the antimicrobial activity of selected pyrazole derivatives.
| Compound Type | Microorganism | Activity (MIC) | Reference |
| Pyrazole derivative | Escherichia coli | 0.25 μg/mL | mdpi.com |
| Pyrazole derivative | Streptococcus epidermidis | 0.25 μg/mL | mdpi.com |
| Pyrazole derivative | Aspergillus niger | 1 μg/mL | mdpi.com |
| Pyrazole derivative | Microsporum audouinii | 0.5 μg/mL | mdpi.com |
| 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Candida albicans | Similar or superior to reference | ijnrd.org |
| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | Effective growth inhibitor | mdpi.com |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Gibberella zeae | >50% inhibition at 100 µg/mL | nih.gov |
Antiproliferative Activity in Cell-Based Models
The antiproliferative potential of pyrazole derivatives has been investigated against a variety of human cancer cell lines. These studies have identified several compounds with significant cytotoxic activity, suggesting their potential as anticancer agents.
In a study evaluating new pyrazole derivatives, one compound was found to be effective in inhibiting the growth of the human lung adenocarcinoma cell line A549 . nih.govnih.gov Another study on halogenated benzofuran (B130515) derivatives also tested cytotoxicity against A549 and HepG2 (hepatocellular carcinoma) cell lines, with one compound showing an IC50 value of 40.32 ± 3.90 µM against A549 cells. mdpi.comjournalagent.com
A series of 1,3-diarylpyrazole derivatives were evaluated for their anticancer potential, with one compound displaying GI50 values of 25.2 ± 3.2 and 28.3 ± 1.53 µM against Raji and HL-60 (promyelocytic leukemia) cancer cell lines, respectively. nih.gov Research on pyrazole-based oxazolone (B7731731) derivatives identified a triazinone derivative as the most potent against HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. researchgate.net
Furthermore, a study on 5-aminopyrazole derivatives showed that some compounds exhibited a good percentage of cancer cell growth inhibition in various cancer cell lines. nih.gov For instance, certain derivatives displayed moderate inhibition (25–30% at 10 μM) toward melanoma and renal cancer cell lines, while others showed a broad spectrum of action (25–30%) against leukemia, non-small cell lung, CNS, ovarian (OVCAR-8 ), and breast cancer cell lines. mdpi.com
The table below presents a summary of the antiproliferative activity of selected pyrazole derivatives against various human cancer cell lines.
| Cell Line | Cancer Type | Compound Type | Activity (IC50/GI50) | Reference |
| A549 | Lung Carcinoma | Pyrazole derivative | 613.22 µM and 220.20 µM | nih.govnih.gov |
| A549 | Lung Carcinoma | Halogenated benzofuran derivative | 40.32 ± 3.90 µM | mdpi.comjournalagent.com |
| Hep-2 | Laryngeal Carcinoma | Pyrazole derivative | Significant cytotoxic potential | nih.gov |
| P815 | Mastocytoma | Pyrazole derivative | Significant cytotoxic potential | nih.gov |
| NCI-H460 | Lung Carcinoma | - | - | - |
| MCF-7 | Breast Adenocarcinoma | Triazinone derivative | 3.81 ± 0.2 µM | researchgate.net |
| SF268 | CNS Glioma | - | - | - |
| HL-60 | Promyelocytic Leukemia | 1,3-diarylpyrazole derivative | 28.3 ± 1.53 µM | nih.gov |
| OVCAR-8 | Ovarian Adenocarcinoma | 5-aminopyrazole derivative | 25-30% inhibition at 10 μM | mdpi.com |
| PC-3 | Prostate Adenocarcinoma | - | - | - |
Antioxidant Activity
Currently, there is a lack of publicly available scientific literature detailing the specific antioxidant activity of this compound. While pyrazole derivatives, as a chemical class, have been investigated for their potential antioxidant properties, no studies were identified that specifically evaluated this particular compound. Research into related phenylpyrazole structures has sometimes indicated an ability to scavenge free radicals or inhibit reactive oxygen species (ROS) production in various in vitro assays; however, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. Therefore, its capacity to act as an antioxidant remains uncharacterized.
In Vivo Animal Model Studies (Preclinical Efficacy and Mechanism)
Models of Thromboembolic Disorders
There is no available data from preclinical studies in animal models to support the efficacy or explore the mechanistic action of this compound in the context of thromboembolic disorders. Searches of scientific databases and literature have not revealed any investigations into the effects of this compound on thrombosis, coagulation, or related pathological processes in vivo. Consequently, its potential as an antithrombotic agent is unknown.
Efficacy in Xenograft Models for Anticancer Potential
The anticancer potential of this compound has not been evaluated in xenograft models according to the available scientific literature. While the broader class of pyrazole-containing compounds has been a subject of interest in oncology research, with some derivatives showing activity in various cancer cell lines and in vivo models, specific data on the efficacy of this compound in animal xenograft studies is absent. There are no published studies that report on its ability to inhibit tumor growth or its mechanism of action in a live animal model of cancer.
Potential Therapeutic and Agrochemical Applications Preclinical Focus
Anticancer Drug Discovery and Development
Derivatives of the 5-methyl-1-phenylpyrazole core structure have demonstrated significant potential as antiproliferative agents in various preclinical studies. Research has focused on modifying the pyrazole (B372694) scaffold to enhance cytotoxicity against cancer cell lines and to understand the structure-activity relationships (SARs) that govern their efficacy. dntb.gov.uaresearchgate.netnih.gov
One area of investigation involves the synthesis of 1,3,5-triazine-based pyrazole derivatives. rsc.org These compounds have been evaluated for their anticancer activity against a panel of human cancer cell lines, with some exhibiting promising results. For instance, certain derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. rsc.org The docking studies of these compounds revealed a good affinity towards the EGFR kinase target. rsc.org
Further studies on 5-aminopyrazole derivatives have identified compounds with the ability to suppress the growth of specific cancer cell lines. dntb.gov.uaresearchgate.net For example, modifications on the catechol function or the aminopyrazole core have led to the identification of promising anti-proliferative agents. dntb.gov.ua Some of these derivatives have shown remarkable action against breast cancer cell lines, with GI50 values indicating significant growth inhibition. nih.gov The antiproliferative activity of these compounds is often evaluated using the MTT assay. dntb.gov.uanih.gov
Additionally, research into N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline has shown significant cytotoxic potential against Hep-2 and P815 cancer cell lines. nih.gov Other studies have explored 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, which have displayed significant cell apoptosis and potent antitumor activity. nih.gov
Table 1: Preclinical Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1,3,5-Triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116, PC-3 | Moderate to good anticancer activity, EGFR-tyrosine kinase inhibition | rsc.org |
| 5-Aminopyrazole derivatives | Breast cancer cell lines (e.g., SK-BR3) | Selective cell growth inhibition, GI50 values lower than cisplatin (B142131) in some cases | dntb.gov.uaresearchgate.netnih.gov |
| N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2, P815 | Significant cytotoxic potential | nih.gov |
Antimicrobial Agent Development
The 5-methyl-1-phenylpyrazole scaffold has been a fruitful template for the development of novel antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net
One study focused on the synthesis of novel pyrazole analogues and their screening for antimicrobial activity. nih.gov Among the synthesized compounds, some showed exceedingly good antibacterial activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL. nih.gov Certain compounds also exhibited high antifungal activity against Aspergillus niger. nih.gov
Another line of research involved the synthesis of methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives. researchgate.net These compounds were tested against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus niger. researchgate.net Some of these derivatives, particularly those containing chloro and nitro groups, showed excellent antibacterial activities. researchgate.net
Furthermore, the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one has been reported, with the resulting compounds exhibiting good antimicrobial activity. nih.govnih.gov These compounds were screened against E. coli and S. aureus using the filter paper disc method. nih.gov
Table 2: Preclinical Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microbial Strain(s) | Activity/Measurement | Reference(s) |
|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analogues | Escherichia coli, Streptococcus epidermidis, Aspergillus niger | MIC values as low as 0.25 μg/mL | nih.gov |
| Methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Excellent to moderate antimicrobial activities | researchgate.net |
Antithrombotic Agent Development
Derivatives of 5-methyl-1-phenylpyrazole have been investigated as potential antithrombotic agents, primarily through the inhibition of key enzymes in the coagulation cascade. A significant focus of this research has been the development of factor Xa inhibitors. researchgate.net
Factor Xa is a critical enzyme in the blood coagulation pathway, and its inhibition is a major strategy for the prevention and treatment of thrombosis. researchgate.net Phenylpyrazole derivatives have been designed and synthesized to act as potent and selective inhibitors of factor Xa. researchgate.net Optimization of these series has led to the preclinical development of compounds with sub-nanomolar inhibition constants for factor Xa and high selectivity against other serine proteases. researchgate.net These compounds have also demonstrated efficacy in animal models of thrombosis. researchgate.net
The development of razaxaban, a potent, selective, and orally bioavailable factor Xa inhibitor, emerged from the optimization of a series of pyrazole-based compounds. researchgate.net This highlights the potential of the pyrazole scaffold in the design of novel anticoagulants. researchgate.net
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives have been a subject of considerable research. nih.govnih.govmdpi.comnih.govresearchgate.net Preclinical studies have demonstrated the potential of compounds based on the 5-methyl-1-phenylpyrazole core to mitigate inflammatory responses.
In one study, newly synthesized pyrazole analogues were screened for their anti-inflammatory activity. nih.gov One particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed better anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. nih.gov
Another research effort focused on amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid. researchgate.net These compounds were tested for their in vivo anti-inflammatory activity using the carrageenan-induced hind paw edema model. researchgate.net Several of these derivatives were found to be more potent than indomethacin, a standard anti-inflammatory drug. researchgate.net
The pyrazole moiety is a key component of some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257), which is a potent COX-2 inhibitor. nih.gov This underscores the therapeutic potential of the pyrazole scaffold in the development of new anti-inflammatory agents.
Enzyme Modulators for Specific Biological Pathways
Beyond their roles in cancer, microbial infections, and thrombosis, derivatives of 5-methyl-1-phenylpyrazole have been explored as modulators of various other enzymes involved in specific biological pathways.
As mentioned in the antithrombotic section, a primary target for these compounds is Factor Xa , a serine protease in the coagulation cascade. researchgate.net The development of highly selective inhibitors for this enzyme demonstrates the potential for fine-tuning the biological activity of pyrazole derivatives. researchgate.net
In the context of anticancer research, pyrazole derivatives have been identified as inhibitors of several kinases . These include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and BRAF(V600E), both of which are crucial in cancer cell signaling pathways. rsc.orgnih.gov The ability of these compounds to target specific kinases highlights their potential for the development of targeted cancer therapies.
Furthermore, the anti-inflammatory effects of some pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov
Agrochemical and Dye Applications
The versatility of the 5-methyl-1-phenylpyrazole structure extends beyond pharmaceuticals into the realms of agrochemicals and dyes.
In agricultural chemistry, 5-Amino-3-methyl-1-phenylpyrazole is utilized in the development of herbicides and pesticides . chemimpex.com Its unique structure allows for the modification of biological activity, making it a valuable building block for creating targeted agrochemical products to improve crop yields and manage pests. chemimpex.com
In the dye industry, related compounds like 1-Phenyl-3-Methyl-5-Pyrazolone are key intermediates in the synthesis of certain dyes and pigments . jayvirdyechem.com This compound is particularly used as a color developer in both permanent and semi-permanent hair dyes. jayvirdyechem.com Research has also been conducted on the synthesis of pyrazolone-based azo acid dyes for applications on materials like leather. researchgate.net
Future Directions and Research Gaps for 5 Methyl 3 Aminomethyl 1 Phenylpyrazole
Exploration of Novel and Scalable Synthetic Pathways for the Compound and its Derivatives
A significant gap in the current knowledge base is the lack of efficient, scalable, and sustainable synthetic methods specifically for 5-Methyl-3-aminomethyl-1-phenylpyrazole and its derivatives. While classical methods for pyrazole (B372694) synthesis are established, future research should focus on modern synthetic strategies to improve yield, reduce reaction times, and enhance safety and environmental profiles. researchgate.net
One of the most promising avenues is the adoption of flow chemistry . nih.gov This technology offers superior control over reaction parameters like temperature and pressure, leading to higher reproducibility and the potential for safer, automated, and large-scale production compared to traditional batch processes. mdpi.comgalchimia.com Investigating multi-step continuous-flow systems could streamline the synthesis from basic precursors to the final functionalized pyrazole, minimizing the isolation of intermediates. rsc.org
Furthermore, the development of novel multicomponent reactions (MCRs) represents another critical research direction. One-pot MCRs that can construct the core pyrazole ring and introduce the necessary functional groups in a single step would be highly advantageous for creating diverse chemical libraries for screening purposes. researchgate.net Research into novel catalytic systems, including heterogeneous or magnetically recoverable catalysts, could also lead to more environmentally benign and cost-effective synthetic protocols. researchgate.net A primary focus should be on the efficient and regioselective introduction of the aminomethyl side chain onto the pyrazole scaffold, a key step in the synthesis of the title compound and its derivatives.
Comprehensive Mechanistic Elucidation of Observed Biological Actions at a Molecular Level
The biological activity of many phenylpyrazole compounds is attributed to their role as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel, which disrupts central nervous system activity in insects. nih.govresearchgate.net However, it is a standing assumption that this compound shares this exact mechanism. A fundamental research gap is the lack of direct experimental evidence confirming its molecular target(s).
Future investigations must focus on a thorough mechanistic elucidation. This includes binding assays to confirm its affinity for GABA receptors and potentially other targets, such as glutamate-gated chloride channels or ryanodine (B192298) receptors, which are known targets for other classes of pyrazole-based insecticides. nih.govmdpi.com Advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to resolve the high-resolution structure of the compound bound to its target protein. This would provide invaluable insights into the specific molecular interactions that drive its biological effect.
Moreover, studies should extend beyond target binding to explore downstream cellular consequences. Research has indicated that some phenylpyrazoles can impact cellular bioenergetics by targeting mitochondria. researchgate.net Investigating whether this compound affects mitochondrial function, ATP production, or induces oxidative stress would provide a more complete understanding of its cellular and toxicological profile.
Design and Synthesis of Highly Selective and Potent Derivatives based on Advanced SAR
A systematic exploration of the structure-activity relationships (SAR) for this compound is essential for optimizing its biological activity. oncodesign-services.com The core scaffold presents multiple sites for chemical modification, and understanding how changes at these positions affect potency, selectivity, and pharmacokinetic properties is a critical future direction. nih.govresearchgate.net
Future research should involve the rational design and synthesis of analog libraries based on this scaffold. Modifications can be systematically introduced at three key positions: the N-phenyl ring, the C5-methyl group, and the C3-aminomethyl side chain. A detailed SAR campaign would clarify the role of each component of the molecule, guiding the development of derivatives with enhanced profiles for specific applications, whether in agrochemicals or medicine. nih.govnih.gov
| Modification Site | Examples of Modifications | Primary Objectives of Investigation |
|---|---|---|
| 1-Phenyl Ring | Introduction of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups at ortho, meta, and para positions. | - Modulate binding affinity and target selectivity.
|
| 5-Methyl Group | Replacement with larger alkyl groups (ethyl, propyl), cycloalkyl groups, or functionalized chains. | - Probe steric tolerance within the target's binding pocket.
|
| 3-Aminomethyl Group | N-alkylation, N-acylation, or incorporation into heterocyclic systems (e.g., piperidine (B6355638), morpholine). | - Fine-tune potency and selectivity.
|
Investigation of Multitargeting Approaches for Complex Diseases
The traditional "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders, cancer, or chronic inflammation. acs.org The pyrazole scaffold is a "privileged structure" in medicinal chemistry and has been successfully used to develop multitarget-directed ligands (MTDLs). nih.govmdpi.com An important future direction is to explore the potential of the this compound core as a framework for designing novel MTDLs.
Research should focus on designing hybrid molecules that combine the phenylpyrazole scaffold with other pharmacophores known to interact with different biological targets relevant to a specific disease. For example, in the context of Alzheimer's disease, derivatives could be designed to simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes involved in its pathology. nih.govnih.gov Similarly, for anticancer applications, the scaffold could be functionalized to concurrently target protein kinases and apoptosis-regulating proteins like MCL-1. ekb.egnih.gov This approach could lead to therapies with enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net
Advanced Computational Predictions for Lead Optimization and Compound Design
To accelerate the discovery and optimization of novel derivatives of this compound, the integration of advanced computational chemistry is indispensable. eurasianjournals.com In silico tools can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing candidates with the highest probability of success. researchgate.net
A key research gap is the absence of predictive computational models for this specific compound series. Future work should focus on developing robust Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov These models can identify the key physicochemical and structural features that correlate with biological activity, providing a roadmap for designing more potent analogs. nih.gov
Molecular docking simulations should be extensively used to predict the binding modes of newly designed derivatives within the active site of their putative biological targets. mdpi.com This can help rationalize observed SAR data and guide the design of compounds with improved binding affinity and selectivity. mdpi.com Furthermore, early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial. semanticscholar.orgnih.gov Predicting properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity can help filter out compounds with unfavorable pharmacokinetic profiles before committing to costly and time-consuming synthesis. idaampublications.inresearchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic routes for 5-Methyl-3-aminomethyl-1-phenylpyrazole, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and ammonia, followed by ammoniation . Optimization involves adjusting parameters such as solvent polarity (e.g., ethanol vs. aqueous media), temperature (80–100°C for cyclization), and catalyst selection (e.g., acidic or basic conditions for ring closure). For derivatives, nucleophilic substitution with chlorobenzyl halides or condensation reactions with amine precursors can introduce functional groups . Reaction progress should be monitored via TLC or HPLC to optimize yield.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR distinguishes carbons in the pyrazole ring .
- X-ray Crystallography : Resolves 3D structure and hydrogen bonding patterns, as demonstrated for related pyrazole derivatives (e.g., 4-Methyl-5-phenyl-1H-pyrazol-3-ol) .
- DFT Calculations : Validates vibrational spectra and electronic properties .
Q. What are the stability and storage guidelines for this compound?
Pyrazole derivatives with amino groups are hygroscopic and sensitive to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber glass containers. For similar compounds (e.g., 3-Amino-5-methylpyrazole), stability is maintained for >24 months when stored in sealed, desiccated conditions .
Q. What key structural features distinguish this compound from analogs?
The presence of a phenyl group at position 1, a methyl group at position 5, and an aminomethyl substituent at position 3 creates a unique steric and electronic profile. X-ray studies on analogs (e.g., 4-Methyl-5-phenyl-1H-pyrazole) confirm planar pyrazole rings and intramolecular hydrogen bonding .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to targets like enzymes or receptors. For example, pyrazole derivatives with nitrophenyl groups showed inhibitory activity against COX-2 in silico, validated by in vitro assays . Quantum chemical calculations (DFT) evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How do substituents influence the pharmacological profile of pyrazole derivatives?
Substituent effects are systematic:
- Electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets.
- Amino groups improve solubility and hydrogen-bonding interactions. Comparative studies (see table below) show that 3-aminomethyl substitution increases selectivity for serotonin receptors vs. dopamine receptors in analogs .
| Substituent Position | Biological Activity Trend | Example Compound |
|---|---|---|
| 3-Aminomethyl | Enhanced receptor selectivity | This compound |
| 5-Methyl | Improved metabolic stability | 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine |
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target engagement .
- Meta-Analysis : Adjust for variables like cell line specificity (e.g., HEK293 vs. HepG2) or assay pH.
- Dose-Response Studies : Identify non-linear effects or off-target interactions at high concentrations.
Q. What are emerging applications in medicinal chemistry and materials science?
- Medicinal Chemistry : The compound’s scaffold is a candidate for kinase inhibitors (e.g., JAK2/STAT3 pathway) due to its planar aromatic structure .
- Materials Science : Pyrazole derivatives are used as ligands for metal-organic frameworks (MOFs) or fluorescent probes, leveraging their nitrogen-rich coordination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
